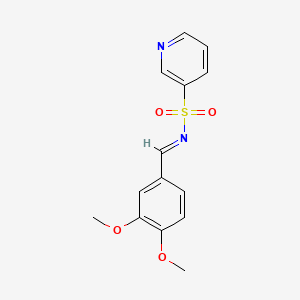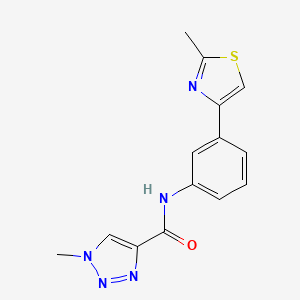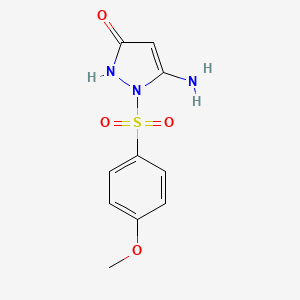
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide, also known as DMBPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBPS is a member of the sulfonamide family of compounds, which are known for their diverse range of biological activities.
科学的研究の応用
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been investigated for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been investigated for its potential use as a drug target in drug discovery research.
作用機序
The mechanism of action of (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to inhibit the activity of the signaling pathway known as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide are still being studied, but it is known to have a variety of effects on cellular processes. In cancer cells, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to induce apoptosis and inhibit cell growth and proliferation. Additionally, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to inhibit the migration and invasion of cancer cells. In neuronal cells, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to protect against oxidative stress and neuroinflammation, which are thought to play a role in the development of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. Additionally, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide in lab experiments is its potential toxicity to normal cells, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for research on (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide. One area of research could focus on the development of new synthetic methods for (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide that are more efficient and cost-effective. Additionally, further studies could investigate the potential use of (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide as a therapeutic agent for cancer and neurodegenerative diseases. Finally, future research could focus on the identification of new targets for (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide and the development of new analogs with improved potency and selectivity.
Conclusion
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide, or (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been investigated for its potential use in cancer research, neuroscience, and drug discovery. While the mechanism of action of (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide is not fully understood, it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Future research on (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide could focus on the development of new synthetic methods, the identification of new targets, and the development of new analogs with improved potency and selectivity.
合成法
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide can be synthesized using a variety of methods, including condensation reactions between 3,4-dimethoxypyridine and 3-aminobenzenesulfonamide. One of the most commonly used methods for synthesizing (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide involves the reaction of 3,4-dimethoxypyridine with 3-aminobenzenesulfonic acid in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid.
特性
IUPAC Name |
(NE)-N-[(3,4-dimethoxyphenyl)methylidene]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-13-6-5-11(8-14(13)20-2)9-16-21(17,18)12-4-3-7-15-10-12/h3-10H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKFNDWHULVGSZ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NS(=O)(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/S(=O)(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(4-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2558854.png)


methanone](/img/structure/B2558862.png)
![7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2558863.png)


![Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate](/img/structure/B2558868.png)
![2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2558869.png)
![2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2558870.png)

![N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide](/img/structure/B2558874.png)
![4-{[(10Z)-9,19-dioxo-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaen-10-ylidene]methyl}benzonitrile](/img/structure/B2558875.png)